molecular formula C19H20ClNO4 B267039 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B267039
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: DQGAQLGSVPCQOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key protein in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Wirkmechanismus

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide results in decreased activation of these pathways, leading to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to modulate immune cell function, including the activation and differentiation of T-cells and natural killer (NK) cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown potent inhibition of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. However, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been extensively studied in clinical trials, which limits our understanding of its efficacy and safety in humans.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One potential direction is the development of combination therapies that include 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other therapeutic agents, such as venetoclax and lenalidomide. Another potential direction is the development of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also characterized by dysregulated B-cell signaling pathways. Additionally, further studies are needed to better understand the efficacy and safety of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in clinical trials, particularly in combination with other therapeutic agents.

Synthesemethoden

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step synthetic route that involves the reaction of 2-chloro-4-nitrophenol with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the corresponding nitro intermediate. The nitro intermediate is then reduced to the corresponding amino intermediate using a palladium-catalyzed hydrogenation reaction. The amino intermediate is then reacted with 4-chlorophenyl isocyanate to form the final product, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various B-cell malignancies. In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown synergistic effects when used in combination with other therapeutic agents, such as venetoclax and lenalidomide.

Eigenschaften

Produktname

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C19H20ClNO4

Molekulargewicht

361.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO4/c20-14-7-9-15(10-8-14)24-13-19(22)21-17-5-1-2-6-18(17)25-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI-Schlüssel

DQGAQLGSVPCQOS-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.